An In-Depth Technical Guide to ¹³C-Labeled N-Formylglycine Ethyl Ester: Structure, Properties, and Applications
An In-Depth Technical Guide to ¹³C-Labeled N-Formylglycine Ethyl Ester: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of ¹³C-labeled N-formylglycine ethyl ester, a stable isotope-labeled compound with significant applications in metabolic research and drug development. As a Senior Application Scientist, this document is structured to deliver not only technical data but also field-proven insights into its synthesis, characterization, and utility.
Introduction: The Significance of Stable Isotope Labeling
In the landscape of modern biomedical research, stable isotope-labeled compounds are indispensable tools.[1][2] Unlike their radioactive counterparts, stable isotopes like Carbon-13 (¹³C) are non-radioactive, ensuring safety in a wide range of in vitro and in vivo experimental settings.[1] The introduction of a ¹³C atom into a molecule like N-formylglycine ethyl ester provides a unique mass signature that allows it to be distinguished from its unlabeled (¹²C) counterpart by mass spectrometry (MS).[2][3] Furthermore, the nuclear spin of ¹³C makes it detectable by nuclear magnetic resonance (NMR) spectroscopy, offering detailed structural and quantitative information.[3][4]
¹³C-labeled N-formylglycine ethyl ester, a derivative of the simplest amino acid, glycine, serves as a valuable tracer for studying metabolic pathways and as an internal standard for the accurate quantification of its unlabeled analogue in complex biological matrices.[5][6][7] Its utility stems from the fact that its chemical and physical properties are nearly identical to the natural compound, ensuring it behaves similarly in biological systems.[1]
Molecular Structure and Physicochemical Properties
N-formylglycine ethyl ester has the chemical formula C₅H₉NO₃. The introduction of one or more ¹³C atoms does not alter the chemical structure but increases the molecular weight.
Molecular Structure:
Caption: Molecular structure of N-formylglycine ethyl ester.
Physicochemical Properties:
The following table summarizes the key physicochemical properties of unlabeled N-formylglycine ethyl ester. The ¹³C-labeled version will have a slightly higher molecular weight and density, but other physical properties will be largely unchanged.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₃ | [8][9][10] |
| Molecular Weight (unlabeled) | 131.13 g/mol | [8][9][10] |
| Appearance | Colorless to light yellow liquid | [8][10][11] |
| Boiling Point | 267-269 °C (lit.) | [9][12] |
| Density | 1.15 g/mL at 25 °C (lit.) | [9][12] |
| Refractive Index (n20/D) | 1.453 (lit.) | [9][12] |
| Purity | ≥98.0% (GC) | [8][9][10] |
| CAS Number | 3154-51-6 | [8][9][10][12] |
Synthesis and Isotopic Labeling Strategy
The synthesis of N-formylglycine ethyl ester is well-documented.[13] For the preparation of a ¹³C-labeled version, the isotopic label can be introduced through a ¹³C-containing starting material. The choice of labeled precursor determines the position of the ¹³C atom in the final molecule.
Conceptual Synthetic Workflow:
Caption: Synthetic strategies for ¹³C-labeled N-formylglycine ethyl ester.
Experimental Protocol (Example using ¹³C-labeled Glycine Ethyl Ester):
This protocol is adapted from a standard procedure for the synthesis of the unlabeled compound.[13]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend ¹³C-glycine ethyl ester hydrochloride in methyl formate.
-
Base Addition: While stirring, add triethylamine to the suspension. The triethylamine acts as a base to neutralize the hydrochloride salt and facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The triethylamine hydrochloride precipitate is removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure to remove the excess methyl formate and triethylamine. The resulting crude product is then purified by vacuum distillation to yield pure ¹³C-labeled N-formylglycine ethyl ester.
Self-Validating System: The success of the synthesis and the isotopic incorporation is validated through analytical techniques as described in the following section. The purity is confirmed by Gas Chromatography (GC), and the isotopic enrichment is determined by Mass Spectrometry and NMR.
Analytical Characterization: Confirming Structure and Isotopic Purity
The characterization of ¹³C-labeled N-formylglycine ethyl ester relies on spectroscopic methods that can differentiate between the labeled and unlabeled molecules.
Mass Spectrometry (MS)
High-resolution mass spectrometry is a primary tool for confirming the incorporation of ¹³C atoms. The mass spectrum of the ¹³C-labeled compound will show a molecular ion peak (M+) that is shifted to a higher m/z value compared to the unlabeled compound. The mass shift will be equivalent to the number of ¹³C atoms incorporated. For example, if two carbons are labeled with ¹³C, the molecular weight will increase by approximately 2 Da.[5][14]
Expected Mass Spectral Data:
| Compound | Molecular Ion (M+) m/z |
| Unlabeled N-formylglycine ethyl ester | ~131.06 |
| [¹³C₁]-N-formylglycine ethyl ester | ~132.06 |
| [¹³C₂]-N-formylglycine ethyl ester | ~133.06 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides direct evidence of the position and enrichment of the ¹³C label.[4] In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule gives a distinct signal. The chemical shifts are influenced by the electronic environment of the carbon atom.
Predicted ¹³C NMR Chemical Shifts:
The following table provides predicted chemical shifts for the carbon atoms in N-formylglycine ethyl ester. These values are estimates and can vary based on the solvent and other experimental conditions.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (ester) | ~170 |
| Methylene (-CH₂-) | ~42 |
| Formyl (-CHO) | ~163 |
| Ethyl (-OCH₂CH₃) | ~61 |
| Ethyl (-OCH₂C H₃) | ~14 |
Key Considerations for ¹³C-Labeled NMR:
-
Signal Enhancement: The signal corresponding to the ¹³C-labeled carbon will be significantly enhanced in the ¹³C NMR spectrum.
-
¹³C-¹³C Coupling: If two adjacent carbon atoms are labeled with ¹³C, spin-spin coupling will be observed, leading to the splitting of the signals. This provides direct evidence of the connectivity of the labeled atoms.
-
¹H NMR: In the ¹H NMR spectrum, protons attached to a ¹³C-labeled carbon will show coupling to the ¹³C nucleus, resulting in the splitting of the proton signal into a doublet.
Applications in Research and Drug Development
The use of stable isotope-labeled compounds like ¹³C-N-formylglycine ethyl ester is critical in various stages of research and drug development.[6][7]
Application Workflow:
Caption: Key application areas for ¹³C-labeled N-formylglycine ethyl ester.
-
Metabolic Pathway Tracing: By introducing ¹³C-labeled N-formylglycine ethyl ester into a biological system, researchers can track its metabolic fate.[7] The ¹³C label acts as a tracer, allowing the identification of downstream metabolites using MS and NMR. This is particularly valuable for elucidating novel metabolic pathways or understanding the effects of disease or drug treatment on metabolism.[6]
-
Internal Standards for Quantitative Analysis: One of the most significant applications is its use as an internal standard in quantitative mass spectrometry.[1] By adding a known amount of the ¹³C-labeled compound to a sample, the concentration of the unlabeled endogenous N-formylglycine ethyl ester can be determined with high accuracy and precision. The labeled and unlabeled compounds co-elute during chromatography and have similar ionization efficiencies, which corrects for variations in sample preparation and instrument response.
-
Drug Metabolism and Pharmacokinetic (DMPK) Studies: In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial.[2] If N-formylglycine ethyl ester or a similar moiety is part of a drug molecule, the ¹³C-labeled version can be used to trace the drug's metabolic fate in preclinical and clinical studies.
Conclusion
¹³C-labeled N-formylglycine ethyl ester is a powerful and versatile tool for researchers and scientists in academia and the pharmaceutical industry. Its non-radioactive nature, combined with the ability to be sensitively and specifically detected by mass spectrometry and NMR, makes it an ideal tracer for metabolic studies and an excellent internal standard for quantitative analysis. The synthetic and analytical protocols outlined in this guide provide a framework for its effective use, contributing to the advancement of our understanding of biological systems and the development of new therapeutics.
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Twist Bioscience. (2025, November 5). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Retrieved from [Link]
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